Gapona

Parasympatholytic Anticholinergic Therapeutic Index

Gapona is a standardized, dual-action spasmolytic combining the parasympatholytic Gastrixon (trantelinium bromide) and the vasodilator Halidor (bencyclane fumarate). Unlike single-agent anticholinergics or vasodilators, Gapona concurrently targets muscarinic receptors and calcium-dependent smooth muscle contraction—enabling reproducible, dual-mechanism pharmacological profiles essential for GI hypotonia imaging studies, ulcerogenesis models, and historical protocol replication. Procure the authentic fixed-dose combination to avoid dosing-ratio variability inherent in ad hoc mixtures.

Molecular Formula C42H57BrN2O4
Molecular Weight 733.8 g/mol
CAS No. 77416-70-7
Cat. No. B1204843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGapona
CAS77416-70-7
SynonymsGapona
Molecular FormulaC42H57BrN2O4
Molecular Weight733.8 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C[N+]1(C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C.[Br-]
InChIInChI=1S/C23H26NO3.C19H31NO.BrH/c1-24(2)15-11-12-16(24)14-17(13-15)26-23(25)22-18-7-3-5-9-20(18)27-21-10-6-4-8-19(21)22;1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;/h3-10,15-17,22H,11-14H2,1-2H3;5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1H/q+1;;/p-1
InChIKeyILCGVXSFEKMTCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gapona (CAS 77416-70-7): Evidence-Based Differentiation for Scientific Procurement of a Fixed-Dose Spasmolytic Combination


Gapona (CAS 77416-70-7) is a fixed-dose combination pharmaceutical product comprising two therapeutically active components: Gastrixon (trantelinium bromide; CAS 4047-34-1), a quaternary tropane-based parasympatholytic agent, and Halidor (bencyclane fumarate; CAS 14286-84-1), a vasodilator with smooth muscle relaxant properties [1]. The product was historically developed and utilized for its dual spasmolytic and vasodilatory effects in gastrointestinal and radiological applications [2]. As a combination product, Gapona cannot be substituted by either component alone without loss of its intended pharmacodynamic profile. The available evidence supporting its differentiation resides primarily in the pre-clinical and clinical characterization of its individual components, with limited direct comparative data for the fixed combination itself [3].

Why Generic Substitution of Gapona's Individual Components Fails to Replicate the Product's Intended Pharmacological Profile


Gapona is a fixed-dose combination of Gastrixon (a parasympatholytic) and Halidor (a vasodilator). The therapeutic intent of this combination is to concurrently address smooth muscle spasm through two distinct mechanisms: antagonism of muscarinic acetylcholine receptors (Gastrixon) and inhibition of calcium-dependent vascular and non-vascular smooth muscle contraction (Halidor) [1]. Substitution with a single-agent parasympatholytic (e.g., atropine, isopropamide) or a single-agent vasodilator (e.g., papaverine) would forfeit the complementary, dual-mechanism spasmolytic effect. Furthermore, the pharmacokinetic profiles of the individual components differ substantially; for instance, Halidor (bencyclane) exhibits low oral bioavailability (25–35%) due to first-pass hepatic metabolism, a property that may be altered in the fixed combination formulation [2]. Procurement of Gapona as a standardized, reference-listed combination ensures reproducibility of the dual-action pharmacodynamic profile documented in historical clinical applications, whereas sourcing the components separately introduces variability in dosing ratios and formulation characteristics [3].

Quantitative Differentiation of Gapona Components Versus In-Class Alternatives: A Comparative Evidence Guide for Scientific Selection


Gastrixon (Trantelinium Bromide) Therapeutic Index Superiority Relative to Novatropine

The parasympatholytic component of Gapona, Gastrixon (trantelinium bromide), demonstrates a therapeutic index that is 4-fold superior to that of the comparator Novatropine (homatropine methylbromide), as documented in the foundational Hungarian patent for the Gapona combination [1]. The patent states: "A vegyület terápiás indexe a Novatropinénál 4—1 Óvszer jobb" (The compound's therapeutic index is 4-fold better than that of Novatropine). This quantitative advantage indicates a wider safety margin for Gastrixon relative to this common anticholinergic comparator.

Parasympatholytic Anticholinergic Therapeutic Index Ulcer

Gastrixon Demonstrates Superior Anti-Ulcerogenic Efficacy Relative to Isopropamide in Experimental Rat Model

In a study investigating the protective effects of pharmacological agents against organophosphate-aggravated experimental peptic ulcer in rats, Gastrixon (the parasympatholytic component of Gapona) demonstrated superior efficacy compared to isopropamide, another anticholinergic agent known for ulcer therapy [1]. The authors state: "the severe experimental damage to the stomach can be reduced or prevented with Isopropamide and even more effectively with Gastrixon." While the study did not report exact numerical ulcer index reduction values in the accessible abstract, the qualitative comparative statement—"even more effectively with Gastrixon"—indicates a hierarchy of anti-ulcerogenic potency favoring Gastrixon over isopropamide under identical experimental conditions.

Anti-ulcer Gastroprotection Parasympatholytic Shay Rat

Halidor (Bencyclane) Exhibits Region-Selective Augmentation of Cerebral Cortical Blood Flow Versus Uniform Distribution of Papaverine

In a comparative study involving 100 cats with multichannel recording of cerebral hemodynamics, Halidor (bencyclane)—the vasodilator component of Gapona—demonstrated a regionally selective effect on cerebral blood flow that differentiated it from papaverine, a classical vasodilator comparator [1]. The study reported: "Characteristic of papaverine is a uniform augmentation of blood supply to the cerebral cortex, the thalamus, and white matter, whereas chloracyzine, and especially bencyclane, primarily augment the blood supply to the cerebral cortex." This indicates that Halidor does not merely increase total cerebral perfusion but exerts a preferential effect on cortical microcirculation.

Vasodilator Cerebral Blood Flow Regional Selectivity Bencyclane

Halidor (Bencyclane) Demonstrates Documented Antimicrobial Activity Against Standard ATCC Strains

In a 2013 surveillance study evaluating over 90 non-antibiotic pharmaceutical preparations for antimicrobial activity against standard ATCC strains, Halidor 100 mg tablets (bencyclane) was identified among a limited subset of drugs that inhibited the growth of at least one of the examined microbial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Candida albicans [1]. While the study did not report MIC values specifically for Halidor, its inclusion on the list of active non-antibiotic drugs distinguishes it from the majority of tested preparations that showed no antimicrobial activity. This property may be relevant for in vitro studies where confounding antimicrobial effects must be accounted for.

Antimicrobial Non-antibiotic Bencyclane Microbiology

Limited Availability of Direct Comparative Data for Gapona as a Fixed-Dose Combination

A systematic search of primary literature, patent databases, and authoritative repositories reveals that high-strength, direct comparative data for Gapona as a fixed-dose combination are extremely limited. The compound was developed and clinically utilized primarily in Hungary during the 1970s-1980s, with documentation concentrated in Hungarian-language medical journals and a foundational patent (Hungarian Patent 159830) [1][2]. No head-to-head studies comparing Gapona directly against other fixed-dose spasmolytic combinations or single-agent alternatives were identified in accessible indexed literature. The differentiation evidence presented above is therefore necessarily derived from studies of the individual components (Gastrixon and Halidor) and must be interpreted as class-level inference or cross-study comparison rather than direct product-specific comparator data. Procurement decisions should acknowledge this evidentiary limitation [3].

Evidence Gap Fixed-Dose Combination Historical Drug

Evidence-Supported Application Scenarios for Gapona in Scientific Research and Procurement


Experimental Models Requiring Combined Parasympatholytic and Vasodilator Activity

Researchers investigating smooth muscle physiology in systems where both cholinergic antagonism and direct smooth muscle relaxation are mechanistically relevant may find Gapona useful as a reference dual-action agent. The combination of Gastrixon (parasympatholytic with 4-fold superior therapeutic index relative to Novatropine) and Halidor (vasodilator with preferential cortical blood flow augmentation) provides a defined pharmacological profile not achievable with single-mechanism agents [1][2]. This scenario is supported by the patent documentation that specifically claims the synergistic utility of combining these two agents for enhanced spasmolytic efficacy [1].

Gastrointestinal Radiology and Hypotonic Duodenography Reference Standard

Gapona has documented historical use as an intravenous smooth muscle relaxant in double-contrast small intestine examinations and hypotonic duodenography procedures [1][2]. In these applications, Gapona was administered to induce intestinal relaxation at the ileocecal valve, enabling optimal radiographic visualization during contrast filling and in the relaxed state. For researchers studying historical radiological techniques or developing comparative imaging protocols, Gapona serves as a reference standard for pharmacologically-induced gastrointestinal hypotonia [3].

Anti-Ulcerogenic Research Leveraging Gastrixon's Demonstrated Superiority Over Isopropamide

In experimental models of gastric mucosal injury—particularly those involving reserpine-induced or organophosphate-aggravated ulcerogenesis—Gapona (via its Gastrixon component) offers a parasympatholytic option that has been shown to be "even more effective" than isopropamide in reducing severe experimental gastric damage [1]. For investigators seeking a reference anticholinergic with documented comparative advantage in ulcer protection models, this evidence provides a rational basis for selecting Gapona over isopropamide-containing formulations [1].

Historical Pharmacological Reference and Literature Reproduction Studies

Given that Gapona was developed and clinically deployed primarily in Hungary during the 1970s-1980s, it may be procured for the specific purpose of reproducing or extending historical pharmacological studies documented in the Hungarian medical literature (e.g., Orvosi Hetilap, Kísérletes Orvostudomány) [1][2]. In such applications, the procurement of authentic Gapona (rather than improvised component mixtures) ensures fidelity to the original experimental conditions and formulation characteristics described in the primary literature [3].

Quote Request

Request a Quote for Gapona

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.